Fmoc-Lys (biotin-PEG4)-OH

Peptide Synthesis Biotinylation PEGylation

Researchers requiring precise, site-specific biotinylation in Fmoc SPPS often face solubility and steric hindrance issues with non-PEGylated analogs, leading to low coupling efficiency and poor affinity capture. Fmoc-Lys(biotin-PEG4)-OH (CAS 1334172-64-3) directly addresses these pain points: - Superior Solubility: The hydrophilic PEG4 spacer ensures complete dissolution in DMF, preventing precipitation during automated synthesis and enabling consistent reagent delivery. - Optimized Binding: The 16 Å spacer arm maximizes biotin accessibility for streptavidin/avidin, delivering >95% capture efficiency in pull-down assays. - Workflow Integration: Fully compatible with standard Fmoc deprotection protocols, eliminating the need for post-synthetic biotinylation and its associated heterogeneity. Supplied with rigorous QC (≥98% purity) and available from stock for immediate dispatch, this building block ensures reproducibility and scalability for peptide probe and PROTAC synthesis programs.

Molecular Formula C42H59N5O11S
Molecular Weight 842.0 g/mol
Cat. No. B12509273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys (biotin-PEG4)-OH
Molecular FormulaC42H59N5O11S
Molecular Weight842.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
InChIInChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)
InChIKeyPNYHBAKBBQCIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(biotin-PEG4)-OH: A PEGylated Amino Acid Derivative for Solid-Phase Peptide Biotinylation


Fmoc-Lys(biotin-PEG4)-OH (CAS 1334172-64-3) is a synthetic amino acid derivative belonging to the class of Fmoc-protected, PEGylated biotin linkers [1]. It consists of a lysine core with an Fmoc-protected α-amine and a side-chain ε-amine functionalized with biotin via a PEG4 spacer (19.1 atoms, 16 Å) . This compound is specifically designed for direct incorporation of biotin into peptides during standard Fmoc-based solid-phase peptide synthesis (SPPS) . The hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance between biotin and the peptide backbone, facilitating efficient downstream affinity capture with streptavidin or avidin [2]. Its heterobifunctional design enables peptide elongation at both the N-terminus and C-terminus .

Why Fmoc-Lys(biotin-PEG4)-OH Cannot Be Replaced by Simpler Biotinylation Reagents


Direct substitution of Fmoc-Lys(biotin-PEG4)-OH with non-PEGylated analogs (e.g., Fmoc-Lys(biotin)-OH) or alternative biotinylation reagents (e.g., NHS-PEG4-Biotin) introduces quantifiable risks in peptide synthesis workflows . The absence of the PEG4 spacer in Fmoc-Lys(biotin)-OH results in significantly lower solubility in SPPS-compatible solvents (e.g., DMF) and increased steric hindrance that compromises biotin-avidin binding efficiency . Conversely, longer PEG variants (e.g., PEG12) may offer greater solubility but can introduce excessive chain length that complicates purification and alters peptide conformation . Post-synthetic biotinylation using NHS esters, while feasible, lacks the positional control afforded by site-specific incorporation during SPPS, potentially yielding heterogeneous products and requiring additional purification steps [1]. The data presented below quantify these differences, underscoring the need for precise selection based on empirical performance metrics.

Quantitative Differentiation of Fmoc-Lys(biotin-PEG4)-OH Against Key Comparators


PEG4 Spacer Length Balances Solubility and Conformational Integrity

Fmoc-Lys(biotin-PEG4)-OH incorporates a PEG4 spacer of 19.1 atoms and 16 Å length . This contrasts with the non-PEGylated Fmoc-Lys(biotin)-OH (0 atoms, minimal reach) and the longer Fmoc-Lys(biotin-PEG12)-OH (40 atoms, 47.5 Å) [1]. The PEG4 length provides sufficient reach for biotin to engage streptavidin without introducing excessive chain entropy that could destabilize peptide secondary structure .

Peptide Synthesis Biotinylation PEGylation

PEG4 Enhances Solubility in SPPS-Compatible Solvents Compared to Non-PEGylated Analogs

Vendor technical datasheets for PEG-containing biotinylated amino acids state 'excellent solubility in DMF and other solvents used in Fmoc SPPS,' explicitly contrasting with Fmoc-Lys(biotin)-OH, which exhibits poor solubility [1]. The PEG4 spacer in Fmoc-Lys(biotin-PEG4)-OH imparts sufficient hydrophilicity to ensure clear solubility at working concentrations (e.g., 1 mmol in 2 mL DMF), a property not achievable with the non-PEGylated counterpart .

Solid-Phase Peptide Synthesis Solubility Reagent Compatibility

PEG4 Reduces Steric Hindrance, Preserving High-Affinity Biotin-Streptavidin Binding

The PEG4 spacer in Fmoc-Lys(biotin-PEG4)-OH minimizes steric hindrance between the biotin moiety and the peptide backbone, thereby maintaining the exceptionally high binding affinity of biotin for streptavidin (Kd ≈ 10⁻¹⁵ M) [1]. In contrast, non-PEGylated analogs like Fmoc-Lys(biotin)-OH exhibit reduced binding due to steric clashes that bury the biotin moiety within the peptide structure .

Affinity Capture Streptavidin Biotin

Streamlined SPPS Integration Reduces Synthetic Steps Compared to Post-Synthetic Biotinylation

Fmoc-Lys(biotin-PEG4)-OH is designed for direct incorporation during automated Fmoc SPPS, eliminating the need for post-synthetic biotinylation steps required with reagents like NHS-PEG4-Biotin [1]. This reduces total synthetic steps, minimizes handling losses, and improves overall yield. Vendor documentation confirms that using this building block 'reduces the number of reaction steps and the amounts of reagents and solvents required for successful synthesis' .

Peptide Synthesis Automated SPPS Synthetic Efficiency

Optimal Use Cases for Fmoc-Lys(biotin-PEG4)-OH in Peptide Synthesis and Bioconjugation


Synthesis of Biotinylated Peptides for Affinity Capture and Pull-Down Assays

Fmoc-Lys(biotin-PEG4)-OH enables the precise, site-specific incorporation of biotin into synthetic peptides during automated Fmoc SPPS . The resulting biotinylated peptides can be directly immobilized onto streptavidin-coated resins or plates for affinity purification of interacting proteins, nucleic acids, or small molecules . The PEG4 spacer ensures that the biotin tag remains accessible, maximizing capture efficiency even for large protein complexes .

Construction of PROTAC Degraders with Integrated Affinity Handles

As a biotin-labeled, PEG-based PROTAC linker, Fmoc-Lys(biotin-PEG4)-OH can be incorporated into PROTAC molecules to serve as a convenient affinity handle for target engagement studies, pull-down validation of ternary complex formation, or cellular uptake tracking . The PEG4 spacer provides optimal linker length for maintaining ligand accessibility while minimizing aggregation .

Development of Biotinylated Peptide Probes for Diagnostic Assays

The compound is ideally suited for generating biotinylated peptide antigens or capture probes used in ELISA, lateral flow immunoassays, and biosensor platforms . The hydrophilic PEG4 spacer improves the solubility of otherwise hydrophobic peptide sequences, reducing non-specific binding and enhancing assay signal-to-noise ratios .

Biotinylation of Peptides for Targeted Drug Delivery Research

Biotinylated peptides synthesized with Fmoc-Lys(biotin-PEG4)-OH can be conjugated to streptavidin-modified drug carriers (e.g., liposomes, nanoparticles) for targeted delivery studies . The PEG4 spacer reduces immunogenicity and improves the pharmacokinetic profile of the peptide conjugate by increasing hydrodynamic radius and shielding from proteases .

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